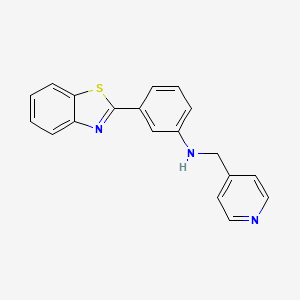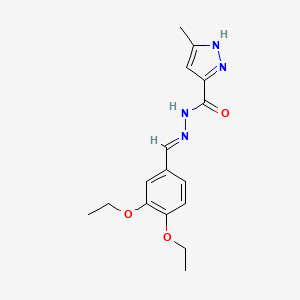
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide, also known as S63845, is a small-molecule inhibitor that targets the anti-apoptotic protein Mcl-1. Mcl-1 is a member of the Bcl-2 family of proteins that regulate apoptosis, or programmed cell death. Overexpression of Mcl-1 is often associated with cancer cell survival and resistance to chemotherapy, making it an attractive target for cancer therapy.
作用机制
The mechanism of action of N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide involves binding to the BH3-binding groove of Mcl-1, which prevents Mcl-1 from binding to and inhibiting pro-apoptotic proteins such as Bim. This leads to the activation of the intrinsic apoptotic pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its apoptotic effects, N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has also been shown to inhibit autophagy, a cellular process that can promote cancer cell survival. N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating that it may have potential as a combination therapy.
实验室实验的优点和局限性
One advantage of using N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide in lab experiments is its selectivity for cancer cells that overexpress Mcl-1, which allows for targeted induction of apoptosis. However, one limitation is that Mcl-1 is not the only anti-apoptotic Bcl-2 family member that is overexpressed in cancer, and targeting Mcl-1 alone may not be sufficient for effective cancer therapy.
未来方向
For N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide include further preclinical studies to evaluate its safety and efficacy, as well as clinical trials to evaluate its potential as a cancer therapy. Other potential applications for N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide include combination therapy with other anticancer agents, as well as treatment of diseases such as autoimmune disorders that involve dysregulated apoptosis. Additionally, further studies may be needed to identify potential resistance mechanisms to N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide and to develop strategies to overcome them.
合成方法
The synthesis of N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide was first described by Vela et al. in 2015. The synthesis involves a multistep process starting with the reaction of 2-chloroethyl cyclohexanecarboxylate with aniline to form N-(2-anilinoethyl)cyclohexanecarboxamide. This intermediate is then reacted with chloroacetyl chloride to form N-(2-anilino-2-chloroethyl)cyclohexanecarboxamide, which is then treated with potassium tert-butoxide and methyl acetoacetate to form the final product, N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide.
科学研究应用
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has been shown to selectively induce apoptosis in cancer cells that overexpress Mcl-1, while sparing normal cells that express lower levels of Mcl-1. This selectivity makes N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide a promising candidate for cancer therapy.
属性
IUPAC Name |
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(17-13-9-5-2-6-10-13)11-16-15(19)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMFBUOMRXUVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6924563 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)
![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)
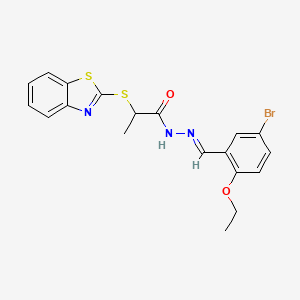
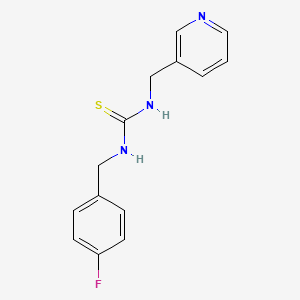
![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)


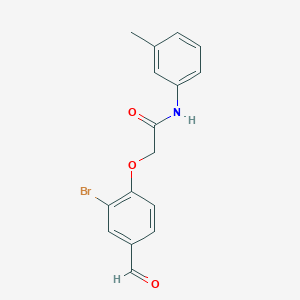

![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)
